

AAL-149: A Technical Guide to its TRPM7 Inhibition and Binding Affinity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AAL-149

Cat. No.: B11750962

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Abstract

AAL-149 has been identified as a selective inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) channel, a protein implicated in a variety of physiological and pathological processes, including inflammation. This document provides a comprehensive technical overview of **AAL-149**, focusing on its target protein, binding affinity, the experimental procedures used for its characterization, and the relevant signaling pathways.

Target Protein: Transient Receptor Potential Melastatin 7 (TRPM7)

The primary molecular target of **AAL-149** is the Transient Receptor Potential Melastatin 7 (TRPM7) protein. TRPM7 is a unique bifunctional protein, acting as both an ion channel and a serine/threonine kinase. It is a non-selective cation channel with significant permeability to Ca^{2+} and Mg^{2+} , playing a crucial role in cellular magnesium homeostasis and calcium signaling. The kinase domain of TRPM7 is involved in the phosphorylation of various downstream substrates, thereby modulating a range of cellular functions.

Binding Affinity of AAL-149

AAL-149 is an analog of FTY720 and has been characterized as an inhibitor of the TRPM7 ion channel. Unlike FTY720, **AAL-149** is non-phosphorylatable and therefore does not target

sphingosine-1-phosphate (S1P) receptors, making it a more selective tool for studying TRPM7 function.

The inhibitory potency of **AAL-149** against TRPM7 has been quantified by determining its half-maximal inhibitory concentration (IC50).

Compound	Target	IC50 (μM)
AAL-149	TRPM7	1.081[1]

Experimental Protocols

The determination of the binding affinity of **AAL-149** for TRPM7 was achieved through rigorous electrophysiological techniques.

Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination

The IC50 value of **AAL-149** for TRPM7 was determined using whole-cell patch-clamp recordings on HEK293T cells overexpressing mouse TRPM7.[2][3]

Cell Culture and Transfection:

- HEK293T cells were cultured in standard growth medium.
- Cells were transiently transfected with a plasmid encoding mouse TRPM7.

Electrophysiological Recordings:

- Whole-cell patch-clamp recordings were performed on transfected cells.
- The standard extracellular solution contained (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.
- The standard intracellular (pipette) solution contained (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, and 4 Mg-ATP, adjusted to pH 7.2 with CsOH.

- Cells were voltage-clamped at a holding potential, and current-voltage (I-V) relationships were obtained by applying voltage ramps.
- TRPM7 currents were allowed to develop and stabilize before the application of **AAL-149**.

Data Analysis:

- **AAL-149** was applied at various concentrations to the recording chamber.
- The inhibition of the TRPM7 current was measured at each concentration.
- Dose-response curves were generated by plotting the percentage of current inhibition against the logarithm of the **AAL-149** concentration.
- The IC₅₀ value was calculated by fitting the dose-response curve with a standard sigmoidal equation.



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IC₅₀ Determination Workflow

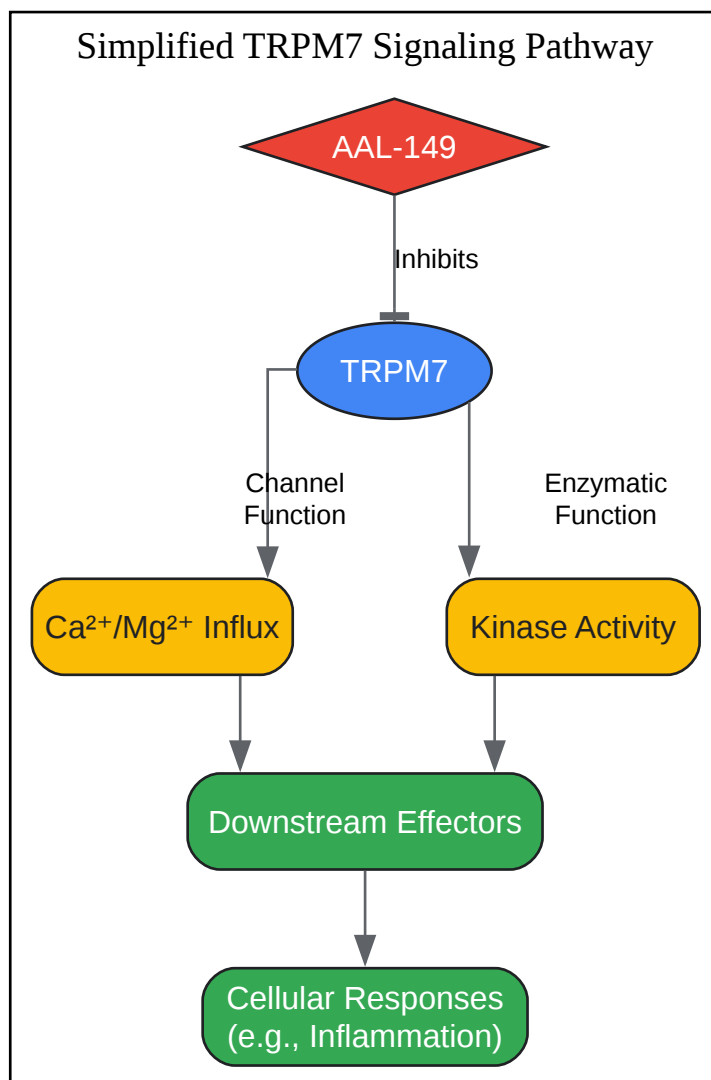
TRPM7 Signaling Pathways

TRPM7 is involved in various signaling pathways that regulate a multitude of cellular processes. As an inhibitor of the TRPM7 channel, **AAL-149** can be expected to modulate these pathways.

Overview of TRPM7-Mediated Signaling

TRPM7's dual function as an ion channel and a kinase allows it to influence signaling cascades through both ionic and enzymatic mechanisms. The influx of Ca²⁺ and Mg²⁺ through the TRPM7 channel can directly affect the activity of various enzymes and signaling proteins. The

kinase domain of TRPM7 can phosphorylate downstream targets, further propagating signaling events.



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AAL-149 Inhibition of TRPM7 Signaling

Role in Inflammatory Signaling

TRPM7 has been shown to play a role in the activation of inflammatory cells such as macrophages. Inhibition of TRPM7 by **AAL-149** has been demonstrated to have anti-inflammatory effects. This is likely due to the modulation of signaling pathways that are

dependent on TRPM7-mediated cation influx and/or kinase activity, which are critical for processes like cytokine production and immune cell migration.

Conclusion

AAL-149 is a valuable research tool for investigating the physiological and pathological roles of TRPM7. Its selectivity over S1P receptors provides a distinct advantage for specifically probing TRPM7 function. The data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals interested in targeting TRPM7 for therapeutic intervention. Further studies are warranted to fully elucidate the downstream consequences of TRPM7 inhibition by **AAL-149** and to explore its full therapeutic potential.

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- To cite this document: BenchChem. [AAL-149: A Technical Guide to its TRPM7 Inhibition and Binding Affinity]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b11750962#aal-149-target-protein-and-binding-affinity\]](https://www.benchchem.com/product/b11750962#aal-149-target-protein-and-binding-affinity)

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